molecular formula C13H11N B15200632 4-Methylpyrrolo[1,2-a]quinoline

4-Methylpyrrolo[1,2-a]quinoline

Cat. No.: B15200632
M. Wt: 181.23 g/mol
InChI Key: ONLTYGMRGNQNFL-UHFFFAOYSA-N
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Description

4-Methylpyrrolo[1,2-a]quinoline is a tricyclic nitrogen-containing heterocycle composed of a pyrrole ring fused with a quinoline moiety. Synthetic routes to pyrrolo[1,2-a]quinoline derivatives often involve cycloaddition reactions or catalyzed condensation, such as boron trifluoride diethyl etherate-mediated synthesis from 2-(pyrrol-1-yl)benzaldehyde and isocyanides . The methyl group at the 4-position enhances lipophilicity and may influence electronic properties, impacting binding affinity in biological systems.

Properties

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

4-methylpyrrolo[1,2-a]quinoline

InChI

InChI=1S/C13H11N/c1-10-9-11-5-2-3-6-13(11)14-8-4-7-12(10)14/h2-9H,1H3

InChI Key

ONLTYGMRGNQNFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N3C1=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

4-Methylpyrrolo[1,2-a]quinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium carbonate, DMF, and various bromides and propiolates . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

While "4-Methylpyrrolo[1,2-a]quinoline" is not explicitly detailed in the provided search results, the broader applications of pyrrolo[1,2-a]quinoline derivatives and quinolines, in general, can be summarized. It is important to note that "this compound" may be a specific derivative or a compound under investigation that is related to the compounds discussed in the search results.

General Applications of Pyrrolo[1,2-a]quinoline and Quinoline Derivatives
Pyrrolo[1,2-a]quinoline derivatives have attracted attention in medicinal chemistry due to their diverse pharmacological properties . They exhibit:

  • Antimicrobial Activity: Pyrrolo[1,2-a]quinoline derivatives have demonstrated the ability to inhibit microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anti-tubercular Activity: Some novel pyrrolo[1,2-a]quinoline derivatives have been evaluated as potential anti-TB agents against Mycobacterium tuberculosis strains . For example, dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate (4j ) has shown promise against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis .
  • Anti-inflammatory and Antioxidant Activities: These derivatives possess anti-inflammatory and antioxidant properties .
  • Other Activities: They have also demonstrated larvicidal and antiviral activities, with some tested as potential treatments for Alzheimer’s disease .

Quinoline derivatives, which form the base structure of pyrrolo[1,2-a]quinolines, have a wide array of applications :

  • Drug Design: Quinoline serves as a core template in drug design due to its broad spectrum of bioactivity .
  • Anti-malarial Drugs: Quinoline is used in the synthesis of many anti-malarial drugs, such as chloroquine and mefloquine .
  • Treatment of Infections: Fluoroquinolones have been used to treat diverse bacterial infections since the 1980s .
  • Insecticidal Effects: Some quinoline derivatives exhibit insecticidal effects on larval vectors of malaria and dengue diseases . A synthesized quinoline (4,7-dichloroquinoline) derivative showed larvicidal and pupicidal properties against malarial and dengue vectors .

Synthesis of Pyrrolo[1,2-a]quinoline Derivatives
Various methods exist for synthesizing pyrrolo[1,2-a]quinoline derivatives :

  • A one-pot, three-component reaction can efficiently produce a library of pyrrolo[1,2-a]quinoline derivatives from quinolines .
  • Substituted pyrrolo[1,2-a]quinoline derivatives can be synthesized with good yields, with their characterization confirmed through instrumental techniques like FT-IR, 1H-NMR, and 13C-NMR .

Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are used to predict the biological activities of quinoline derivatives :

  • 3D-QSAR models, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA), have been developed to predict the inhibitory activity of quinoline derivatives .

Mechanism of Action

The mechanism of action of 4-Methylpyrrolo[1,2-a]quinoline involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituted Pyrrolo[1,2-a]quinoline Derivatives

5-Methylpyrrolo[1,2-a]quinoline Derivatives

Ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylate derivatives (e.g., 4a–f) exhibit cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7) with IC50 values ranging from 0.8–3.5 µM. These compounds are synthesized via K2CO3-mediated coupling in DMF, achieving yields of 54–67% . Compared to 4-methyl derivatives, the 5-methyl substitution may alter steric interactions in target binding, as evidenced by distinct antimycobacterial activity (MIC: 2–8 µg/mL against M. tuberculosis) .

7-Methylpyrrolo[1,2-a]quinoline Derivatives

Its synthesis involves multi-step functionalization, highlighting the role of electron-withdrawing groups (e.g., chlorobenzoyl) in modulating reactivity .

Table 1: Comparison of Methyl-Substituted Pyrrolo[1,2-a]quinolines

Position Example Compound Molecular Weight (g/mol) Key Biological Activity Yield (%) Reference
4-Methyl 4-Methylpyrrolo[1,2-a]quinoline 183.23 Anticancer, Antimicrobial N/A
5-Methyl Ethyl 1-benzoyl-5-methyl derivative ~350–400 Cytotoxic (IC50: 0.8–3.5 µM) 54–67
7-Methyl Ethyl 1-(4-Cl-benzoyl)-7-methyl 391.85 Under investigation N/A

Pyrrolo[2,1-a]isoquinoline Derivatives

Pyrrolo[2,1-a]isoquinolines, such as lamellarin D and crispine A, feature a reversed fusion pattern (pyrrole at 2,1-a position vs. 1,2-a in quinoline derivatives). These compounds exhibit potent antitumor activity via topoisomerase I inhibition (lamellarin D) or antiproliferative mechanisms (crispine A, IC50: <1 µM) .

Pyrrolo[1,2-a]quinoxaline Derivatives

Quinoxaline-based analogs, such as (E)-pyrrolo[1,2-a]quinoxalin-4-yl derivatives, demonstrate anti-leukemic activity by targeting tubulin polymerization (e.g., JG1679). The quinoxaline core introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity but reducing lipophilicity compared to quinoline derivatives . Antiplasmodial 4-trichloromethylpyrrolo[1,2-a]quinoxalines (e.g., 10a–e) show moderate activity (Plasmodium falciparum IC50: 1–10 µM), with melting points (132–192°C) reflecting varied crystallinity .

Benzimidazo[1,2-a]quinoline Derivatives

Substituent position significantly impacts activity in benzimidazo[1,2-a]quinolines. Alkylamino side chains at the 2-position improve antitumor potency (IC50: <1 µM) compared to nitro or amino groups, highlighting the importance of basicity and steric bulk in target engagement .

Key Structural and Functional Insights

  • Substituent Position : 4-Methyl groups enhance metabolic stability, whereas 5-methyl derivatives optimize cytotoxicity .
  • Core Heterocycle: Quinoline derivatives exhibit broader antimicrobial activity, while quinoxalines excel in antileukemic applications .
  • Synthetic Accessibility : Microwave-assisted amination and green cycloaddition methods improve yields and reduce reaction times for complex derivatives .

Q & A

Q. What are the predominant synthetic routes for 4-methylpyrrolo[1,2-a]quinoline derivatives?

  • Methodological Answer : The synthesis of this compound derivatives primarily relies on cycloaddition and catalytic coupling strategies:
  • 1,3-Dipolar Cycloaddition : Quinolinium N-ylides react with electron-deficient dipolarophiles (e.g., ethyl propiolate) in a one-pot three-component reaction using 1,2-epoxypropane as both solvent and HBr scavenger. This method yields regioselective products characterized by NMR and X-ray crystallography .
  • Palladium-Catalyzed Direct Arylation : 1-Arylpyrroles undergo successive arylations to construct the pyrrolo[1,2-a]quinoline scaffold, enabling modular substitution patterns .
  • Copper-Free Sonogashira Coupling : Propargylic alcohols are utilized for room-temperature synthesis of pyrrolo[2,3-b]quinoxalines, a related scaffold, with potential adaptation for 4-methyl derivatives .

Q. What biological activities are associated with this compound derivatives?

  • Methodological Answer : While 4-methylpyrrolo[1,2-a]quinoxaline analogs exhibit no antiplasmodial activity (IC₅₀ > 10 µM against P. falciparum), other derivatives show:
  • Antimicrobial Activity : Substituted analogs demonstrate moderate inhibition against bacterial and fungal strains via pharmacophore site interactions .
  • Cytotoxicity : Certain derivatives target cancer cell lines through DNA-binding or enzyme inhibition mechanisms .
  • Antimycobacterial Properties : Molecular docking studies suggest interactions with mycobacterial enzymes like enoyl-ACP reductase .

Q. How are this compound derivatives characterized?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve regiochemistry and substituent effects, particularly for distinguishing diastereomers .
  • X-ray Crystallography : Confirms fused-ring geometry and non-covalent interactions (e.g., C–H⋯π bonds in crystal packing) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weights and fragmentation patterns .

Advanced Research Questions

Q. How can solvent effects influence diastereoselectivity in [3+2] cycloaddition reactions for pyrrolo[1,2-a]quinoline synthesis?

  • Methodological Answer : Solvent polarity minimally impacts activation energy but affects transition-state stabilization. For example:
  • In water , the activation free energy for cycloaddition is 1.9 kcal/mol lower than in organic solvents (methanol, acetonitrile), favoring product formation .
  • Green solvents (e.g., ethanol) enable comparable yields (70–85%) while reducing environmental toxicity .

Q. What strategies resolve contradictions in biological activity data for 4-methyl derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare 4-methyl analogs with bioactive 4-trichloromethyl derivatives. The CCl₃ group in 4-trichloromethylpyrrolo[1,2-a]quinoxalines is critical for antiplasmodial activity, while 4-CH₃ lacks steric/electronic compatibility with target enzymes .
  • Dose-Response Assays : Validate inactive compounds at higher concentrations (e.g., up to 100 µM) to rule out false negatives .

Q. How to design a structure-activity relationship (SAR) study for optimizing bioactivity?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., CF₃, NO₂) at positions 4, 7, or 8 to enhance lipophilicity and target binding .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., Plasmodium dihydroorotate dehydrogenase) .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrophobic pockets, hydrogen-bond donors) using POM (Petra/Osiris/Molinspiration) analyses .

Q. What computational methods predict charge-transport properties of pyrrolo[1,2-a]quinoline derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron injection/transport capabilities .
  • Marcus Theory : Model charge-transfer rates using reorganization energies derived from vibrational frequency analyses .
  • Molecular Dynamics (MD) : Simulate crystal packing effects on charge mobility in solid-state applications .

Q. How to optimize catalytic systems for sustainable synthesis?

  • Methodological Answer :
  • Recyclable Nanocatalysts : Use SnO₂@MWCNTs for dihydropyrrolo[1,2-a]quinoxaline synthesis under mild conditions (yield: 88–92%, 5 cycles without activity loss) .
  • Solvent-Free Conditions : Employ microwave irradiation to accelerate reactions (e.g., 10-minute synthesis of pyrrolo[1,2-a]quinoline carboxylates) .

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